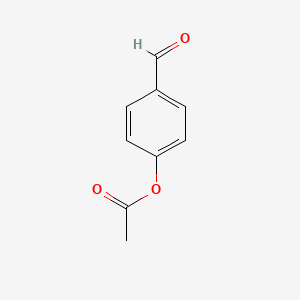

4-Acetoxybenzaldehyde

Cat. No. B1194636

Key on ui cas rn:

878-00-2

M. Wt: 164.16 g/mol

InChI Key: SEVSMVUOKAMPDO-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04952721

Procedure details

Twenty (20) g. (0.13 moles) of p-cresylacetate, 40 g. (0.39 moles) of acetic anhydride, 40 g. (0.67 moles) of acetic acid, 0.5 g. (0.002 moles) Co(OAc)2· 4H2O, 0.49 g. (0.002 moles) Mn(OAc)2· 4H2O, and 0.43 g. (0.004 moles) NaBr were combined in a glass reactor and heated to 100° C. at atmospheric pressure under air flow of 50 ml/min. The reaction was continued for 71 hours at which time oxygen uptake ceased. Upon cooling, the reaction mixture solidified. Analysis of this material showed p-acetoxybenzoic acid in 77 mole percent yield and p-acetoxybenzaldehyde in 5 mole percent yield. No unreacted p-cresylacetate was detected. The low yield is believed to result from work-up procedures.

[Compound]

Name

( 20 )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

p-cresylacetate

Quantity

0.13 mol

Type

reactant

Reaction Step Two

[Compound]

Name

Co(OAc)2·

Quantity

0.002 mol

Type

reactant

Reaction Step Five

[Compound]

Name

Mn(OAc)2·

Quantity

0.002 mol

Type

reactant

Reaction Step Six

Identifiers

|

REACTION_CXSMILES

|

C1(CC([O-])=O)C=CC(C)=CC=1.C(OC(=O)C)(=O)C.C(O)(=O)C.[Na+].[Br-].O=O.[C:27]([O:30][C:31]1[CH:39]=[CH:38][C:34]([C:35](O)=[O:36])=[CH:33][CH:32]=1)(=[O:29])[CH3:28]>>[C:27]([O:30][C:31]1[CH:39]=[CH:38][C:34]([CH:35]=[O:36])=[CH:33][CH:32]=1)(=[O:29])[CH3:28] |f:3.4|

|

Inputs

Step One

[Compound]

|

Name

|

( 20 )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

p-cresylacetate

|

|

Quantity

|

0.13 mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=C(C=C1)C)CC(=O)[O-]

|

Step Three

|

Name

|

|

|

Quantity

|

0.39 mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)OC(C)=O

|

Step Four

|

Name

|

|

|

Quantity

|

0.67 mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)O

|

Step Five

[Compound]

|

Name

|

Co(OAc)2·

|

|

Quantity

|

0.002 mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

[Compound]

|

Name

|

Mn(OAc)2·

|

|

Quantity

|

0.002 mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

|

Name

|

|

|

Quantity

|

0.004 mol

|

|

Type

|

reactant

|

|

Smiles

|

[Na+].[Br-]

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O=O

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)OC1=CC=C(C(=O)O)C=C1

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

100 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Upon cooling

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

yield

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(=O)OC1=CC=C(C=O)C=C1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |